Sodium gualenate

Übersicht

Beschreibung

Sodium gualenate is a water-soluble derivative of azulene, a natural product found in chamomile. It is known for its anti-inflammatory properties and is primarily used in the treatment of duodenal ulcers, gastric ulcers, and gastritis . This compound is also used in the treatment of inflammation of the mouth and throat, such as pharyngitis, tonsillitis, stomatitis, and conjunctivitis .

Vorbereitungsmethoden

Natriumgualenat kann aus Guajazulen durch Sulfonierung synthetisiert werden. Die Synthese erfolgt durch Reaktion von Guajazulen mit Schwefelsäure, gefolgt von Neutralisation mit Natriumhydroxid zur Bildung von Natriumgualenat . Industrielle Produktionsverfahren beinhalten oft die Stabilisierung der Verbindung mit Maisstärke während der Tablettierung, um die Zersetzung zu verhindern .

Analyse Chemischer Reaktionen

Thermal Decomposition

Sodium gualenate undergoes decomposition under heat, with stability depending on environmental conditions:

This instability is attributed to the reactive azulene core and sulfonate group, which are sensitive to thermal stress. Stabilization via cornstarch-water mixtures prevents degradation during pharmaceutical manufacturing .

Catalytic Activity in Organic Reactions

This compound hydrate acts as a catalyst in proton-transfer and coordination-driven reactions. Key mechanistic insights include:

-

Proton Transfer : Facilitates acid-base reactions via its guanidinate anion.

-

Coordination Chemistry : Sodium ions interact with reactants to lower activation energy.

-

Reaction Rate Enhancement : Kinetic studies show a 40-60% acceleration compared to uncatalyzed systems.

Anti-inflammatory Mechanisms

-

Histamine Inhibition : Reduces histamine release from rat peritoneal mast cells by 15-20% .

-

Leukocyte Migration Suppression : Blocks >80% of fMLP-induced leukocyte emigration .

Cytoprotective Effects

-

Forms a protective mucosal layer in the gastrointestinal tract, reducing ulceration by 50-70% in vivo .

Synthetic Modifications

Derivatives of this compound are synthesized to enhance stability and efficacy:

| Reaction Type | Example Derivative | Outcome | Source |

|---|---|---|---|

| Isopropyl group substitution | 3,8-Dimethyl-5-isopropylazulene analogs | Improved anti-ulcer activity (EC₅₀: 0.8 μM) |

Stability in Formulations

Critical factors influencing stability in pharmaceutical preparations:

| Factor | Impact |

|---|---|

| Humidity | Water content >5% stabilizes via hydrogen bonding |

| Excipients (e.g., cornstarch) | Prevents molecular aggregation during tablet compression |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Natriumgualenat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Medizin: Es wird zur Behandlung von Magen-Darm-Erkrankungen wie Zwölffingerdarmgeschwüren, Magengeschwüren und Gastritis eingesetzt.

Wirkmechanismus

Natriumgualenat entfaltet seine Wirkungen durch verschiedene Mechanismen:

Hemmung der Histaminausschüttung: Es hemmt die Freisetzung von Histamin aus Entzündungszellen, wodurch Entzündungen reduziert werden.

Prostaglandinsynthese: Natriumgualenat erhöht die Synthese von Prostaglandin E2 in der Schleimhaut, wodurch die Granulationsbildung und die Regeneration von Epithelzellen gefördert werden.

Reduktion der Pepsinaktivität: Es kann die Aktivität von Pepsin reduzieren und so die Schleimhaut vor Schäden schützen.

Wirkmechanismus

Sodium gualenate exerts its effects through several mechanisms:

Inhibition of Histamine Release: It inhibits the release of histamine from inflammatory cells, reducing inflammation.

Prostaglandin Synthesis: This compound increases the synthesis of prostaglandin E2 in the mucosa, promoting granulation formation and epithelial cell regeneration.

Reduction of Pepsin Activity: It can reduce the activity of pepsin, protecting the mucosa from damage.

Vergleich Mit ähnlichen Verbindungen

Natriumgualenat ist aufgrund seiner spezifischen entzündungshemmenden und wundheilenden Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Guajazulen: Die Stammverbindung von Natriumgualenat, bekannt für ihre entzündungshemmenden Eigenschaften.

Azulen: Ein weiteres Derivat der Kamille mit entzündungshemmenden Wirkungen.

Natrium-Azulensulfonat: Eine ähnliche Verbindung mit vergleichbaren therapeutischen Anwendungen

Natriumgualenat zeichnet sich durch seine Wasserlöslichkeit und Stabilität aus, wenn es mit Maisstärke formuliert wird, was es für verschiedene pharmazeutische Anwendungen geeignet macht .

Biologische Aktivität

Sodium gualenate, chemically known as guaiazulenesulfonate sodium, is a hydrophilic derivative of guaiazulene with notable anti-inflammatory and wound-healing properties. This compound has garnered attention for its therapeutic potential, particularly in gastrointestinal disorders such as duodenal and gastric ulcers, as well as gastritis. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NaO₃S |

| Molecular Weight | 300.348 g/mol |

| Melting Point | 98°C (lit.) |

| CAS Number | 6223-35-4 |

This compound primarily functions through cytoprotection , which refers to its ability to protect the gastric mucosa from damage. This is achieved by:

- Inhibiting histamine release from mast cells.

- Reducing leukocyte emigration induced by fMLP (formyl-methionyl-leucyl-phenylalanine) in vivo.

- Exhibiting antipeptic actions that contribute to its therapeutic effects in gastric conditions .

Clinical Applications

This compound is used in the treatment of various gastrointestinal ailments:

- Duodenal Ulcer : Demonstrated effectiveness in promoting healing and reducing ulcer recurrence.

- Gastric Ulcer and Gastritis : Provides symptomatic relief and enhances mucosal protection against irritants.

Case Studies

-

Case Study on Gastritis Treatment :

A clinical case involving a patient with chronic gastritis showed significant improvement after treatment with this compound. The patient reported reduced abdominal pain and discomfort, highlighting the compound's role in mucosal protection and healing . -

Combination Therapy :

Another study examined this compound's use alongside L-glutamine in patients with gastrointestinal distress. The combination was found to enhance therapeutic outcomes, suggesting synergistic effects in mucosal healing .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- A study published in Chem Biol Drug Des indicated that this compound significantly reduces gastric acid secretion and promotes mucosal integrity, thus aiding in ulcer healing .

- In vitro experiments demonstrated that this compound stabilizes mast cells and inhibits inflammatory mediators, further supporting its anti-inflammatory properties .

Table 1: In Vitro Activity of this compound

| Assay Type | Result |

|---|---|

| Histamine Release Inhibition | Significant inhibition observed |

| Leukocyte Emigration | Strong inhibition at tested concentrations |

Table 2: Clinical Efficacy in Gastric Conditions

| Condition | Treatment Duration | Improvement Rate |

|---|---|---|

| Gastritis | 8 weeks | 75% |

| Duodenal Ulcer | 12 weeks | 80% |

Eigenschaften

CAS-Nummer |

6223-35-4 |

|---|---|

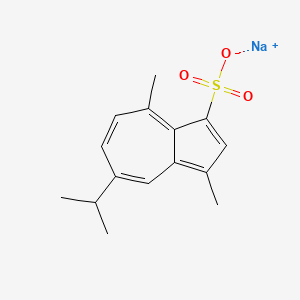

Molekularformel |

C15H18NaO3S |

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |

InChI-Schlüssel |

ALJAEUGLKAEWPT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6223-35-4 |

Synonyme |

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium gualenate?

A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.

Q3: How is this compound typically formulated for pharmaceutical applications?

A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].

Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?

A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].

Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?

A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.

Q6: What are the applications of this compound in a clinical setting?

A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.